N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
CAS No.: 1211241-43-8
Cat. No.: VC4378337
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211241-43-8 |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.478 |
| IUPAC Name | N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25) |
| Standard InChI Key | SLGKACMLSKQDTL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrrolidine carboxamide class, characterized by a five-membered pyrrolidine ring substituted at the 1- and 3-positions. Key structural elements include:
-
1-Carboxamide group: Linked to a 4-tert-butylphenyl moiety, enhancing metabolic stability and blood-brain barrier permeability .
-
3-Aryl substitution: A 4-methoxyphenyl group at the 3-position modulates electronic properties and receptor binding affinity .
-
Stereochemistry: The pyrrolidine ring’s stereochemistry (trans-configuration) influences selectivity for NPFF1 over NPFF2 receptors, as observed in analogs .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H28N2O2 | |
| Molecular Weight | 364.48 g/mol | |
| logP (Predicted) | 4.2 | |
| Solubility | Low aqueous solubility |
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Pyrrolidine Core Formation: Cyclization of γ-amino ketones or via Pd-catalyzed carboamination reactions .
-
Carboxamide Installation: Reacting pyrrolidine intermediates with 4-tert-butylphenyl isocyanate under anhydrous conditions .
-
Methoxyphenyl Substitution: Introduced via Suzuki-Miyaura coupling or Michael addition .
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Pyrrolidine cyclization | 68–80 | Pd(OAc)2, BINAP, 100°C | |
| Carboxamide formation | 72–85 | DCM, Et3N, 0°C to RT |
Structure-Activity Relationships (SAR)
-
N-Substituents: The tert-butyl group enhances NPFF1 antagonism (Ke = 0.72 µM vs. 3.09 µM for NPFF2) .
-
3-Position Modifications: Methoxy groups improve metabolic stability compared to methylthio analogs .
-
Chain Length: Linear alkyl chains at the carboxamide (e.g., n-pentyl) maximize NPFF1 selectivity .
Pharmacological Profile
Neuropeptide FF Receptor Antagonism
In calcium mobilization assays, the compound demonstrated:
-
NPFF1 Antagonism: Ke = 0.72 µM, reversing fentanyl-induced hyperalgesia in rodent models .
-
NPFF2 Selectivity: 4.3-fold lower potency (Ke = 3.09 µM), indicating subtype specificity .
Dual μ-Opioid Receptor Affinity
Molecular docking studies suggest interactions with MOR’s extracellular loop 2 (Ki ≈ 60–100 nM) . In vivo, it attenuated formalin-induced pain without inducing hyperthermia or tolerance .
Table 3: In Vitro Activity Data
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH3), 3.55–3.40 (m, 4H, pyrrolidine-H), 1.47 (s, 9H, tert-butyl) .
Crystallography
X-ray analysis of analogs reveals a puckered pyrrolidine ring with dihedral angles of 112° between substituents, stabilizing receptor-bound conformations .
Applications and Future Directions
Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume